3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, thiazole, pyrrolidine, and benzenesulfonamide moieties
Mechanism of Action
Target of Action
Compounds with thiazole rings have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole-containing compounds have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives could be influenced by environmental factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring can be synthesized via the cyclization of appropriate amines with dihaloalkanes.
Coupling Reactions: The thiazole and pyrrolidine derivatives are then coupled using a suitable linker, such as a benzenesulfonamide group, under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and sulfonamide sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1), which have diverse biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which are known for their pharmacological properties.
Benzenesulfonamide Derivatives: Compounds containing the benzenesulfonamide group, which are used in various medicinal applications.
Uniqueness
3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is unique due to the combination of its structural features, which may confer specific biological activities and chemical properties not found in other similar compounds .
Properties
IUPAC Name |
3-fluoro-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S2/c15-11-3-1-5-13(9-11)22(19,20)17-10-12-4-2-7-18(12)14-16-6-8-21-14/h1,3,5-6,8-9,12,17H,2,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKBPGHBEANONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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